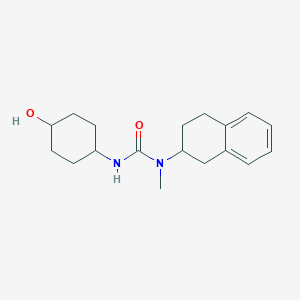![molecular formula C19H30N2O3 B6640120 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
EPM has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, EPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that EPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, EPM has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. EPM also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, EPM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, EPM induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammation, EPM reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurodegenerative diseases, EPM protects neurons from oxidative stress and reduces neuroinflammation, leading to the preservation of neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
EPM has several advantages for lab experiments, including its stability, solubility, and low toxicity. EPM is stable under various conditions, making it suitable for long-term storage and use in experiments. EPM is also highly soluble in water and organic solvents, making it easy to dissolve and use in experiments. Additionally, EPM has low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of EPM is its limited availability, which can limit its use in large-scale experiments.
Zukünftige Richtungen
For the study of EPM include its use in combination therapy, its potential as a diagnostic tool, and its application in drug delivery systems.
Synthesemethoden
The synthesis of EPM involves the reaction of 2-(ethoxymethyl)benzylamine with 1-hydroxycycloheptanecarboxylic acid, followed by the addition of isobutyl chloroformate and triethylamine to form the final product. The purity and yield of EPM can be improved by using various purification techniques, such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
1-[[2-(ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-24-14-17-10-6-5-9-16(17)13-20-18(22)21-15-19(23)11-7-3-4-8-12-19/h5-6,9-10,23H,2-4,7-8,11-15H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPQCBNIACDSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1CNC(=O)NCC2(CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)